

A Comprehensive Review of Dialkoxydialkylstannanes: Synthesis, Characterization, and Potential in Drug Development

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Compound of Interest							
Compound Name:	Dimethoxy(dipropyl)stannane						
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of dialkoxydialkylstannanes, a class of organotin compounds with the general formula R'2Sn(OR)2. This document covers their core synthesis methodologies, detailed characterization techniques, and explores their potential applications in the field of drug development, drawing from the existing scientific literature on organotin chemistry.

Synthesis of Dialkoxydialkylstannanes

The synthesis of dialkoxydialkylstannanes can be primarily achieved through two main routes: the reaction of dialkyltin oxides with alcohols and the reaction of dialkyltin dichlorides with sodium alkoxides.

From Dialkyltin Oxides and Alcohols

A direct and common method for the synthesis of dialkoxydialkylstannanes involves the reaction of a dialkyltin oxide with an excess of the corresponding alcohol. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product by removing water, often through azeotropic distillation.



Reaction Scheme:

 $R'_2SnO + 2 ROH \rightleftharpoons R'_2Sn(OR)_2 + H_2O$

Where R' = alkyl group (e.g., butyl, methyl); R = alkyl group of the alcohol

Experimental Protocol: Synthesis of Dibutyltin Dimethoxide from Dibutyltin Oxide

- Materials: Dibutyltin oxide ((C₄H₉)₂SnO), anhydrous methanol (CH₃OH), toluene (for azeotropic removal of water).
- Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.
- Procedure:
 - To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add dibutyltin oxide and a stoichiometric excess of anhydrous methanol.
 - Add toluene as an azeotropic agent.
 - Heat the mixture to reflux with vigorous stirring.
 - Water produced during the reaction is removed as an azeotrope with toluene, which is collected in the Dean-Stark trap.
 - The reaction is monitored until no more water is collected.
 - After completion, the excess methanol and toluene are removed under reduced pressure to yield the crude dibutyltin dimethoxide.
 - The product can be further purified by distillation or recrystallization.

A patent describes a process for making dialkyltin dialkoxide by reacting dialkyltin oxide with an alcohol and a dialkyl carbonate at temperatures between 50°C to 200°C and pressures of 75 to 600 psi, achieving yields of 90-100%[1]. For example, dibutyltin dimethoxide can be produced from dibutyltin oxide and dimethyl carbonate[1].



From Dialkyltin Dichlorides and Sodium Alkoxides

An alternative synthetic route involves the reaction of a dialkyltin dichloride with a sodium alkoxide. This is a salt metathesis reaction where the chloride ligands on the tin atom are substituted by alkoxide groups.

Reaction Scheme:

 $R'_2SnCl_2 + 2 NaOR \rightarrow R'_2Sn(OR)_2 + 2 NaCl$

Where R' = alkyl group (e.g., butyl, methyl); R = alkyl group of the alcohol

Experimental Protocol: Synthesis of a Dialkoxydialkylstannane from a Dialkyltin Dichloride

- Materials: Dialkyltin dichloride (R'2SnCl2), sodium metal, anhydrous alcohol (ROH), anhydrous diethyl ether or tetrahydrofuran (THF) as a solvent.
- Apparatus: Three-necked round-bottom flask, dropping funnel, condenser with a drying tube, magnetic stirrer, nitrogen inlet.

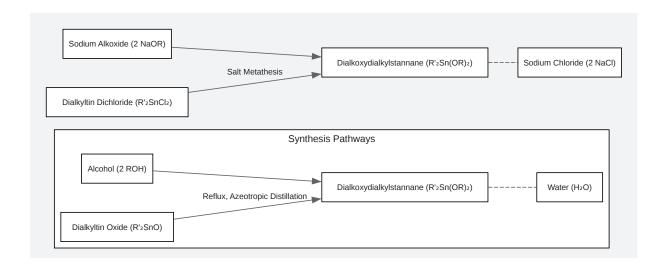
Procedure:

- Preparation of Sodium Alkoxide: In a three-necked flask under a nitrogen atmosphere, dissolve sodium metal in an excess of the anhydrous alcohol with stirring until all the sodium has reacted to form the sodium alkoxide.
- Reaction: Dissolve the dialkyltin dichloride in an anhydrous solvent (diethyl ether or THF)
 in a dropping funnel.
- Slowly add the solution of the dialkyltin dichloride to the stirred solution of the sodium alkoxide.
- A white precipitate of sodium chloride will form.
- After the addition is complete, stir the reaction mixture at room temperature for a specified time to ensure complete reaction.
- Work-up: Filter the reaction mixture to remove the sodium chloride precipitate.



- Wash the precipitate with the anhydrous solvent.
- Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude dialkoxydialkylstannane.
- Purify the product by distillation or recrystallization.

This method is a versatile route to a variety of dialkoxydialkylstannanes.



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Caption: Synthetic pathways to dialkoxydialkylstannanes.

Characterization of Dialkoxydialkylstannanes

The structural elucidation and purity assessment of dialkoxydialkylstannanes are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of dialkoxydialkylstannanes.



- ¹H NMR: Provides information about the proton environments in the alkyl (R') and alkoxy (R) groups. The chemical shifts and coupling constants are characteristic of the specific organic moieties attached to the tin atom.
- ¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
- ¹¹⁹Sn NMR: This is a particularly informative technique for organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. The ¹¹⁹Sn chemical shift range for organotin compounds is vast, spanning over 5000 ppm[2]. For many organotin compounds, ¹¹⁹Sn NMR spectroscopy is a primary tool for structural analysis in solution[2].

Table 1: Representative NMR Data for Dialkoxydialkylstannanes

Compound	Solvent	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹¹⁹ Sn NMR (δ, ppm)	Reference
Me ₃ Sn(O-2,6- tBu ₂ C ₆ H ₃)	CDCl₃	Data not specified	Data not specified	Not specified in search results	[3][4]
Me ₃ Sn(O-2,6- iPr ₂ C ₆ H ₃)	CDCl₃	Data not specified	Data not specified	Not specified in search results	[3][4]
General Me₃SnX	Various	J ¹ H- ¹¹⁹ Sn: 49–61 Hz	Data not specified	Dependent on X, solvent, and concentration	[3][4]

Note: Specific chemical shift values for a range of dialkoxydialkylstannanes were not readily available in the initial search results. The table reflects the types of data typically reported.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For dialkoxydialkylstannanes, the key absorption bands are:



- Sn-O stretching vibrations: These typically appear in the region of 700-400 cm^{-1} .
- C-H stretching and bending vibrations: These are observed for the alkyl and alkoxy groups in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. The fragmentation of organotin compounds in mass spectrometry often involves the cleavage of the tin-carbon and tin-oxygen bonds.

Potential in Drug Development

Organotin compounds, in general, have demonstrated a wide range of biological activities, suggesting that dialkoxydialkylstannanes could be a promising class of compounds for drug development.

Antimicrobial and Antifungal Activity

Several organotin compounds have been reported to possess significant antibacterial and antifungal properties. The biological activity is influenced by the nature and number of organic groups attached to the tin atom. While specific minimum inhibitory concentration (MIC) values for dialkoxydialkylstannanes are not extensively documented in the initial search results, the broader class of organotin compounds has shown efficacy against various pathogens. For instance, some organotin complexes have been studied for their anti-fungal and anti-bacterial activities[5]. The development of new antifungal agents is crucial due to the emergence of resistant strains of Candida species[6][7].

Table 2: Reported Biological Activities of Organotin Compounds



Activity	Organism/Cell Line	Compound Type	Reported Effect	Reference
Antibacterial	Vancomycin- resistant Staphylococcus aureus (VRSA)	2,4- diacetylphloroglu cinol (as a reference)	MIC of 4 mg/l	[8]
Antifungal	Candida spp.	1,4-dialkoxy- naphthalen-2- acyl imidazolium salts	MIC of 3.125 to 6.26 μg/mL	[6][7]

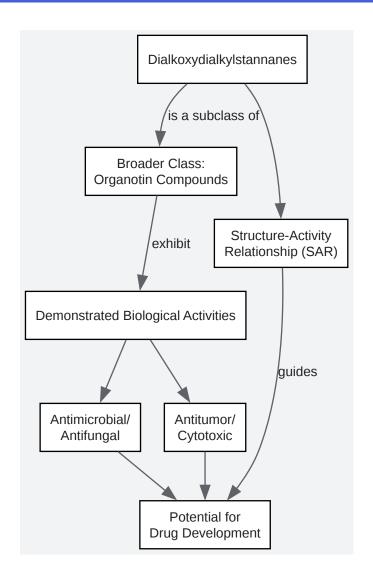
Note: This table includes data for related compounds to indicate the potential of organotin derivatives. Specific data for dialkoxydialkylstannanes needs further investigation.

Antitumor and Cytotoxic Activity

A significant area of research for organotin compounds is their potential as anticancer agents. Many organotin(IV) compounds exhibit in vitro antitumor properties against various cancer cell lines[9]. The general trend for cytotoxic effects is $R_3Sn^+ > R_2Sn^{2+} > RSn^{3+}$, with triorganotin(IV) compounds often showing the highest activity[9]. The mechanism of action is thought to involve interaction with DNA and the induction of apoptosis[1].

The structure-activity relationship is a key aspect of the development of organotin-based antitumor drugs. The nature of the alkyl or aryl groups attached to the tin atom, as well as the coordinated ligands, significantly influences the biological activity[10].





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Caption: Logical relationship for drug development potential.

Conclusion

Dialkoxydialkylstannanes are a versatile class of organotin compounds with well-established synthetic routes and characterization methods. While their direct applications in drug development are still an emerging area of research, the broader family of organotin compounds has shown significant promise as antimicrobial and antitumor agents. Future research should focus on the systematic synthesis and biological screening of a wider range of dialkoxydialkylstannanes to elucidate their structure-activity relationships and to identify lead compounds with therapeutic potential. The detailed experimental protocols and characterization data provided in this guide serve as a foundational resource for researchers in this exciting field.



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